molecular formula C20H15BrFNO2 B7595812 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide

5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide

Cat. No. B7595812
M. Wt: 400.2 g/mol
InChI Key: ZDPCCYMAGFTZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide involves the inhibition of kinases by binding to their ATP-binding site. This binding results in the inhibition of kinase activity, which leads to the suppression of downstream signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antitumor activity both in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has been shown to inhibit tumor growth in xenograft models of human leukemia and breast cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide in lab experiments is its potent inhibitory activity against various kinases. This property makes it an attractive candidate for studying the role of kinases in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide in scientific research. One of the areas of interest is the development of more potent and selective inhibitors of kinases using this compound as a lead structure. Additionally, the use of this compound in combination with other chemotherapeutic agents can be explored to enhance its antitumor activity. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, can be investigated.

Scientific Research Applications

5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide has been extensively used in scientific research for various applications. It has been reported to exhibit potent inhibitory activity against a range of kinases, including FLT3, JAK2, and Aurora A. These kinases are known to play a crucial role in various cellular processes, such as cell growth, proliferation, and differentiation. Therefore, the inhibition of these kinases by this compound can lead to the suppression of tumor growth and progression.

properties

IUPAC Name

5-bromo-N-(3-fluorophenyl)-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFNO2/c21-15-9-10-19(25-13-14-5-2-1-3-6-14)18(11-15)20(24)23-17-8-4-7-16(22)12-17/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCCYMAGFTZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method C; 200 mg, 0.65 mmol) was added to a stirred suspension of CDI (106 mg, 0.65 mmol) in THF (6 ml) under nitrogen at 20° C. The reaction mixture was stirred at room temperature for 10 min and 3-fluorobenzenamine (72.4 mg, 0.65 mmol) was added dropwise. After refluxing for 14 h, the reaction mixture was concentrated to obtain crude product. The crude product was purified by silica gel chromatography eluting with hexane:ethyl acetate (10:1). The product was then purified by preparative HPLC (A: 0.05% trifluoroacetic acid/water B: dichloromethane) to yield the title compound. 73 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
72.4 mg
Type
reactant
Reaction Step Two

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